

Anacetrapib's Atheroprotective Effects: A Comparative Analysis in CETP-Expressing Rabbits and Mice

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Compound of Interest

Compound Name: Anacetrapib

Cat. No.: B1684379

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In the landscape of cardiovascular drug development, the cholesteryl ester transfer protein (CETP) inhibitor **anacetrapib** has been a subject of extensive research. This guide provides a comparative overview of the preclinical efficacy of **anacetrapib** in mitigating atherosclerosis, drawing upon key experimental data from studies in CETP-expressing rabbits and transgenic mice. This objective comparison is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of **anacetrapib**'s therapeutic potential and the translational relevance of these animal models.

Executive Summary

Anacetrapib demonstrates notable anti-atherosclerotic effects in both CETP-expressing rabbit and mouse models, although the primary mechanisms driving these effects appear to differ between the two species. In rabbits, which endogenously express CETP, **anacetrapib** and its derivatives have been shown to reduce neointimal hyperplasia, a key process in atherosclerosis, and improve endothelial function. In transgenic mice expressing human CETP, **anacetrapib** elicits a robust, dose-dependent reduction in atherosclerotic plaque formation, an effect largely attributed to the significant lowering of non-HDL cholesterol.

Quantitative Data on Atherosclerosis and Lipid Profile

The following tables summarize the quantitative data from key studies, highlighting the impact of **anacetrapib** on atherosclerotic lesion development and plasma lipid profiles in both animal models.

Table 1: Effect of **Anacetrapib** and its Derivative on Atherosclerosis

Animal Model	Compound	Dosage	Duration	Endpoint	% Reduction
New Zealand White Rabbits	des-fluoro-anacetrapib	0.14% in chow	4 weeks	Vein Graft Intimal Hyperplasia	38%
APOE*3Leiden.CETP Mice	Anacetrapib	0.03 mg/kg/day	21 weeks	Aortic Lesion Area	41%
0.3 mg/kg/day	Not specified				
3 mg/kg/day	Not specified				
30 mg/kg/day	92%				

Table 2: Effect of **Anacetrapib** on Plasma Lipid Profile

Animal Model	Compound	Dosage	HDL-C Change	non-HDL-C/LDL-C Change
New Zealand White Rabbits	des-fluoro-anacetrapib	0.14% in chow	+93%	Not specified
New Zealand White Rabbits	Anacetrapib	30 mg/kg/day	+171%	No significant change in LDL-C
APOE*3Leiden.C ETP Mice	Anacetrapib	0.03 mg/kg/day	+30%	-24% (non-HDL-C)
30 mg/kg/day	+86%	-45% (non-HDL-C)		

Experimental Protocols

Rabbit Model: Vein Graft Intimal Hyperplasia

- Animal Model: New Zealand White rabbits.
- Intervention: Rabbits were fed a diet supplemented with 0.14% (wt/wt) des-fluoro-**anacetrapib** for two weeks prior to surgery and for four weeks post-surgery.
- Surgical Procedure: A bypass graft of the jugular vein to the common carotid artery was performed.
- Atherosclerosis Assessment: After four weeks, the animals were euthanized, and the grafted veins were harvested. Intimal hyperplasia was quantified by morphometric analysis of tissue sections.
- Lipid Profile Analysis: Plasma lipids were measured at baseline and at the end of the study.

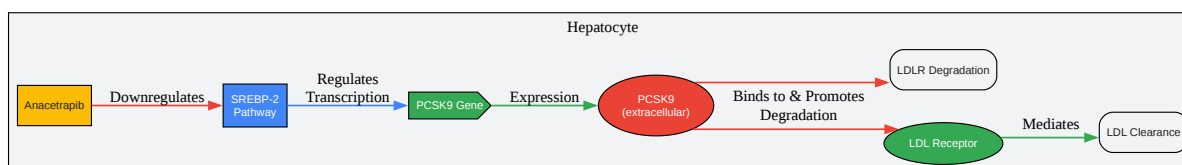
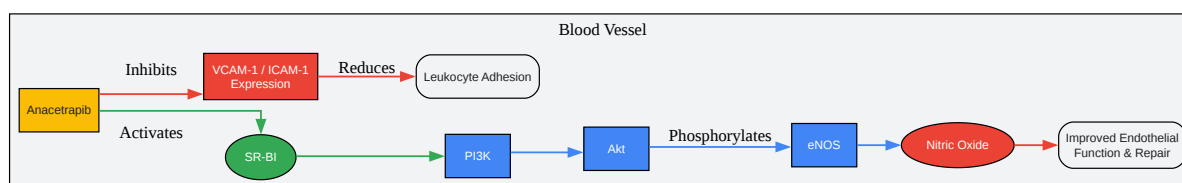
Mouse Model: Aortic Atherosclerosis

- Animal Model: Female APOE*3Leiden.CETP transgenic mice.

- Intervention: Mice were fed a Western-type diet containing various doses of **anacetrapib** (0.03, 0.3, 3, or 30 mg/kg/day) for 21 weeks.
- Atherosclerosis Assessment: At the end of the treatment period, the aortas were excised, and the total atherosclerotic lesion area was quantified after staining with Oil Red O.
- Lipid Profile Analysis: Plasma levels of total cholesterol, HDL-C, and non-HDL-C were determined at multiple time points throughout the study.

Signaling Pathways and Mechanisms of Action

The anti-atherosclerotic effects of **anacetrapib** are mediated by distinct pathways in rabbits and mice, as illustrated in the diagrams below.



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